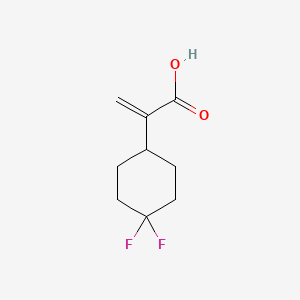

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid is an organic compound with the molecular formula C9H12F2O2 and a molecular weight of 190.1872 g/mol . This compound is characterized by the presence of a difluorocyclohexyl group attached to a prop-2-enoic acid moiety. It is a white, water-soluble solid that is used in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)prop-2-enoicacid typically involves the reaction of 4,4-difluorocyclohexyl derivatives with prop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The difluorocyclohexyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)prop-2-enoicacid involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is known to trigger conformational changes in proteins, affecting their activity. This compound can establish hydrophobic interactions with surrounding residues, leading to the rearrangement of protein structures and influencing their function .

Comparison with Similar Compounds

Similar Compounds

2-(4,4-Difluorocyclohexyl)acetic acid: Similar in structure but with an acetic acid moiety instead of prop-2-enoic acid.

4,4-Difluorocyclohexaneacetic acid: Another closely related compound with slight variations in the cyclohexyl group.

Uniqueness

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(4,4-Difluorocyclohexyl)prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14F2O2

- Molecular Weight : 220.23 g/mol

- IUPAC Name : 2-(4,4-difluorocyclohexyl)prop-2-enoic acid

The compound features a cyclohexyl ring with two fluorine substituents, which may influence its biological interactions and efficacy.

Research indicates that 2-(4,4-Difluorocyclohexyl)prop-2-enoic acid acts as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. By selectively inhibiting PARP-1, the compound may enhance the effectiveness of certain chemotherapeutic agents while reducing side effects associated with non-selective inhibitors that target both PARP-1 and PARP-2 .

Anticancer Properties

Several studies have demonstrated the anticancer potential of 2-(4,4-Difluorocyclohexyl)prop-2-enoic acid:

- In vitro Studies : In cell line assays, this compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-436) and pancreatic cancer (Capan-1). The compound's ability to induce apoptosis in these cells has been attributed to its role in inhibiting DNA repair pathways .

- In vivo Studies : Animal models treated with 2-(4,4-Difluorocyclohexyl)prop-2-enoic acid exhibited reduced tumor growth when combined with standard chemotherapy agents such as Temozolomide. This combination therapy resulted in improved survival rates compared to controls .

Antimicrobial Activity

Preliminary investigations have suggested that the compound may possess antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, although further studies are needed to fully elucidate its spectrum of activity and mechanism of action against pathogens.

Case Study 1: PARP Inhibition in Cancer Therapy

In a study conducted by Nerviano Medical Sciences, 2-(4,4-Difluorocyclohexyl)prop-2-enoic acid was identified as a potent PARP-1 inhibitor. The study highlighted its selectivity and low toxicity profile compared to other PARP inhibitors. The results from xenograft models indicated that treatment with this compound led to a significant reduction in tumor size when used alongside conventional chemotherapeutics .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial activity of several derivatives of prop-2-enoic acids, including 2-(4,4-Difluorocyclohexyl)prop-2-enoic acid. The results indicated promising activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis

The table below summarizes the biological activities and characteristics of 2-(4,4-Difluorocyclohexyl)prop-2-enoic acid compared to other similar compounds:

Properties

Molecular Formula |

C9H12F2O2 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(4,4-difluorocyclohexyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H12F2O2/c1-6(8(12)13)7-2-4-9(10,11)5-3-7/h7H,1-5H2,(H,12,13) |

InChI Key |

LBNABXGZYJGNIR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCC(CC1)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.